N-benzyl-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-BENZYL-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, and a chromene core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of N-benzyl-1-(furan-2-yl)methanamine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
N-BENZYL-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan and chromene moieties are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a similar furan moiety and biological activity.
Benzofuran derivatives: Compounds with a benzofuran core that exhibit antimicrobial and anticancer activities.
Uniqueness
N-BENZYL-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a benzyl group, furan ring, and chromene core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H19NO4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-benzyl-N-(furan-2-ylmethyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H19NO4/c1-16-9-10-21-19(12-16)20(25)13-22(28-21)23(26)24(15-18-8-5-11-27-18)14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
SRSUFGZSFQEQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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